molecular formula C5H2ClF7O B1362396 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene CAS No. 261503-71-3

2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene

Cat. No. B1362396
M. Wt: 246.51 g/mol
InChI Key: HDIYAKAUYPORQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene” is a chemical compound with the CAS Number: 235106-10-2. It has a molecular weight of 230.51 . It is a liquid at ambient temperature .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene” is represented by the formula C5H2ClF7 . For a more detailed structural analysis, one would typically use techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

“2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene” is a liquid at ambient temperature . It has a molecular weight of 230.51 .

Scientific Research Applications

Synthesis and Reactions

  • Polyfluorinated Enynes Synthesis : This compound has been used in the preparation of various polyfluoro enynes, demonstrating its utility in creating complex fluorinated structures. For example, it's involved in the formation of compounds like 3,4,5,5-tetrafluoro-1-phenyl-4-(trifluoromethyl)-3-penten-1-yne (Knunyants & Pervova, 1967).

  • Regioselective Synthesis : The compound plays a role in the regioselective synthesis of difluorohalobenzenes, indicating its importance in targeted chemical reactions for creating specific halogenated compounds (Volchkov et al., 2021).

  • Oxidative Fluorination : It has been utilized in the oxidative fluorination of perhalogenated 1,3-dithietanes, showcasing its role in fluorination processes (Henn et al., 1989).

  • Gas-Phase Reactions : The compound is involved in ion-molecule reactions in the gas phase, particularly with alkenes and fluoroalkenes. This highlights its reactivity and potential for studying gas-phase chemical processes (Stanney et al., 1986).

Environmental and Material Science

  • Halogenation Processes : Its derivatives are used in controlled chlorination processes, contributing to the understanding of halogenation and the stability of halogenated products (Herkes, 1977).

  • Environmental Impact Studies : While not directly related to 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene, research on similar trifluoroacetate compounds in the environment offers insights into the ecological implications of such chemicals (Jordan & Frank, 1999).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . The safety data sheet (SDS) recommends wearing protective gloves and eye protection .

properties

IUPAC Name

2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF7O/c1-2(6)3(7,4(8,9)10)14-5(11,12)13/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIYAKAUYPORQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(F)(F)F)(OC(F)(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382504
Record name 2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene

CAS RN

261503-71-3
Record name 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261503-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene
Reactant of Route 2
Reactant of Route 2
2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene
Reactant of Route 3
2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene
Reactant of Route 5
2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene
Reactant of Route 6
2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.